![molecular formula C13H12N4O B13358275 N'-[imino(3-pyridinyl)methyl]benzohydrazide](/img/structure/B13358275.png)
N'-[imino(3-pyridinyl)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[imino(3-pyridinyl)methyl]benzohydrazide is a compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[imino(3-pyridinyl)methyl]benzohydrazide typically involves the condensation of benzohydrazide with a pyridine derivative. One common method involves the reaction of benzohydrazide with 3-pyridinecarboxaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization.
Industrial Production Methods
Industrial production methods for N’-[imino(3-pyridinyl)methyl]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N’-[imino(3-pyridinyl)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound, such as hydrazines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial and antifungal activities, making it a potential candidate for antimicrobial agents.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of N’-[imino(3-pyridinyl)methyl]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as urease, by binding to the active site and preventing substrate access . This inhibition can lead to various therapeutic effects, including antimicrobial and anticancer activities. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: Known for its antimicrobial activity.
2-amino-N’-[1-methyl-3-oxo-3-(3-pyridinyl)-1-propenyl]benzohydrazide: Exhibits similar reactivity and biological properties.
Uniqueness
N’-[imino(3-pyridinyl)methyl]benzohydrazide stands out due to its unique structure, which combines the benzohydrazide moiety with a pyridine ringIts ability to undergo diverse chemical reactions and exhibit multiple biological activities makes it a valuable compound for scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H12N4O |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
N-[(Z)-[amino(pyridin-3-yl)methylidene]amino]benzamide |
InChI |
InChI=1S/C13H12N4O/c14-12(11-7-4-8-15-9-11)16-17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,14,16)(H,17,18) |
Clave InChI |
UXYYVVPMNAAVFY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N/N=C(/C2=CN=CC=C2)\N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NN=C(C2=CN=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




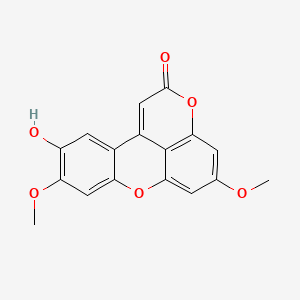


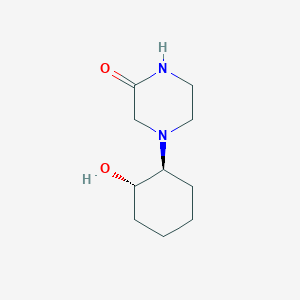

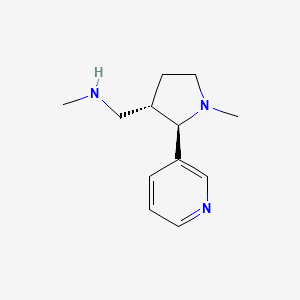
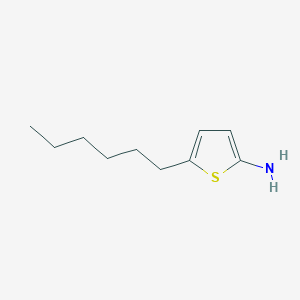

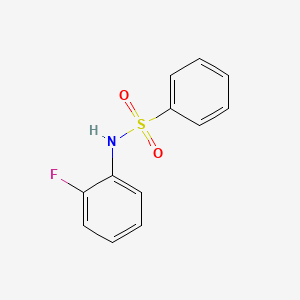
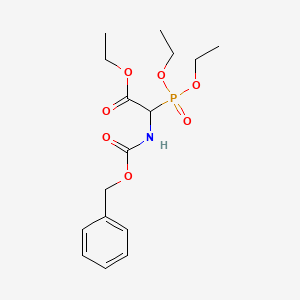
![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
